Home > Products > Screening Compounds P12792 > (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone - 1797253-20-3

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Catalog Number: EVT-2849148
CAS Number: 1797253-20-3
Molecular Formula: C23H24FN3O2
Molecular Weight: 393.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound is a pyrazole-pyrimidine derivative. The paper primarily describes its crystal structure determined using X-ray diffraction. []
  • Compound Description: This compound, F 13640, is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. Research demonstrates its dual hyperalgesic and analgesic effects in rats. [, , , ]

(S)-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

  • Compound Description: ADX47273 acts as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). Preclinical studies suggest potential antipsychotic-like and procognitive activities. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-α]pyrimidine-3-carboxamide

  • Compound Description: This compound belongs to the pyrazolo[1,5-α]pyrimidine class and is identified as an ATR kinase inhibitor. []

8-(3-Amino-piperidin-1-yl)-xanthines

  • Compound Description: This group of compounds represents a class of xanthine derivatives. They are investigated for their potential use as medications. []

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone

  • Compound Description: This compound is a potent tryptase inhibitor investigated for its potential therapeutic applications in treating physiological conditions associated with tryptase activity. []

(E)-7-(3-(2-Amino-1-fluoroethylidene)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Prodrugs

  • Compound Description: These compounds are prodrugs designed to enhance the delivery and efficacy of the parent quinolone carboxylic acid, an antimicrobial agent effective against pathogenic microorganisms, particularly resistant bacteria. []

2-[6-(3-Amino-piperidin-1-yl)methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-benzonitrile Polymorphs

  • Compound Description: This entry refers to different crystalline forms (polymorphs) of a 2-substituted-4-fluoro-benzonitrile derivative. The compound exhibits potential for treating various diseases. []

Derivatives of 1-((Benzimidazol-1-yl)quinolin-8-yl)piperidin-4-ylamine

  • Compound Description: This entry refers to a broad class of compounds characterized by a benzimidazole-quinoline scaffold linked to a piperidin-4-ylamine. The specific substitutions on the benzimidazole and quinoline rings (R1, R2, R3) and the nature of the substituent on the piperidine nitrogen (R4) can vary widely, resulting in a diverse library of compounds. []
  • Compound Description: This compound is a salt composed of a piperidin-1-ium cation and a 3-amino-5-nitrobenzoate anion, crystallizing with water molecules (sesquihydrate). The research focuses on elucidating its crystal structure through X-ray diffraction analysis. []

4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

  • Compound Description: This compound is a quinolinone derivative with reported activity against adenoid cystic carcinoma (ACC). It's investigated for its antitumor properties, particularly in reducing or preventing the progression of solid tumors. [, , , ]

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound acts as a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a potential target for developing therapies related to glucose homeostasis and insulin secretion. []

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

  • Compound Description: NLX-204 is a novel, potent, and selective serotonin 5-HT1A receptor-biased agonist. This compound exhibits robust antidepressant-like activity in preclinical models and has favorable drug-like properties, making it a promising candidate for further development as an antidepressant drug. []

4-Cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione (5a)

  • Compound Description: This compound is a thiazolo[5,4-b]quinoline derivative synthesized from a series of reactions starting with 3-amino-1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-2-mercaptoquinolin-4(1H)-one. []

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-{2-(substituted-benzylidene)-3,4-dihydro-(1,3,4)triazolo(2,1-b)(1,3,4)thiadiazin-3-(2H)-one-5-yl)}quinolin-4-(1H)ones

  • Compound Description: These compounds represent a series of fluoroquinolone derivatives incorporating a triazolothiadiazinone ring system. These compounds were designed as potential antitumor agents. []

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist, targeting both orexin 1 receptor (OX1) and orexin 2 receptor (OX2). It's recognized for its efficacy in promoting sleep in animals and humans without disrupting sleep architecture. [, ]

2-(2,6-Dioxo-3-fluoropiperidin-3-yl)-isoindolines

  • Compound Description: This class of compounds is investigated for their ability to reduce tumor necrosis factor alpha (TNFα) levels. []

(S)-Cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

  • Compound Description: 35b is a potent and selective JNK3 inhibitor with neuroprotective effects against amyloid β-induced neurotoxicity in primary rat neurons. Its high selectivity for JNK3 over other JNK isoforms, combined with its neuroprotective properties, makes it a potential candidate for further development as a therapeutic agent for neurodegenerative diseases. []

3-Chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714)

  • Compound Description: F13714 is a selective agonist of the 5-HT1A receptor. Its ability to bind to and activate the 5-HT1A receptor suggests its potential use in research related to serotonin signaling and its therapeutic implications in conditions where 5-HT1A receptor modulation is desired. [, ]

4-[2-(4-Amino-piperidin-1-yl)-5-(3-fluoro-4-methoxy-phenyl)-1-methyl-6-oxo-1,6-dihydro-pyrimidin-4-yl]-2-fluorobenzonitrile

  • Compound Description: This compound is a potent and selective lysine-specific demethylase-1 (LSD1) inhibitor. []

(R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine (PF02341066)

  • Compound Description: PF02341066 is an orally available cMet kinase inhibitor. []

2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (PF04217903)

  • Compound Description: PF04217903 is an orally bioavailable inhibitor of cMet kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and motility. []

23. 4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol (P88)* Compound Description: P88 is identified as a related substance to iloperidone and is characterized for quality control purposes. []* Relevance: While structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, P88 shares the presence of a substituted piperidine ring. This highlights the continued relevance of exploring modifications on the piperidine ring of the target compound, as variations in its substitution pattern can lead to different chemical entities with potential relevance in pharmaceutical development, even as impurities or byproducts.

24. 4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic Acid (P95)* Compound Description: Similar to P88, this compound (P95) is characterized as a related substance to iloperidone for quality control purposes. []* Relevance: Although structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, P95 shares the presence of a substituted piperidine ring and a fluorine-substituted benzisoxazole moiety. This highlights the recurring use of similar structural motifs in medicinal chemistry, suggesting that the target compound could potentially serve as a starting point for exploring novel derivatives with modifications to the piperidine ring or the incorporation of benzisoxazole moieties.

25. 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)* Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective kappa opioid receptor (KOR) antagonist. It possesses favorable pharmacological properties and has shown efficacy in preclinical models for migraine and stress-related mood disorders. This compound is currently undergoing phase 1 clinical trials for neuropsychiatric disorders. []* Relevance: While structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, CYM-53093 highlights the presence of a substituted piperidine ring within a drug candidate targeting the central nervous system. This suggests that exploring modifications to the target compound, particularly around the piperidine ring, could be relevant for developing novel therapies for neurological and psychiatric disorders.

26. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)* Compound Description: R-VK4-40 is a highly selective dopamine D3 receptor (D3R) antagonist showing promise in preclinical models for opioid and cocaine use disorder treatment. []* Relevance: Although structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, R-VK4-40 incorporates a substituted piperazine ring, highlighting the recurring use of nitrogen-containing heterocycles in medicinal chemistry for targeting dopamine receptors. This suggests the potential of exploring piperidine modifications in the target compound for developing novel therapies for dopamine-related disorders.

27. (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)* Compound Description: Similar to R-VK4-40, R-VK4-116 is a highly selective D3R antagonist. It displays potential as a therapeutic agent for opioid and cocaine use disorders, particularly due to its favorable cardiovascular safety profile compared to some earlier D3R antagonists. []* Relevance: While structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, R-VK4-116 incorporates a substituted piperazine ring, highlighting the recurring use of nitrogen-containing heterocycles in medicinal chemistry for targeting dopamine receptors.

28. 1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol (L-741,626)* Compound Description: L-741,626 is a selective dopamine D2 receptor antagonist, frequently used in research to investigate the role of D2 receptors in various neurological and psychiatric conditions. []* Relevance: Although structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, L-741,626 incorporates a substituted piperidine ring, emphasizing the significance of this moiety in medicinal chemistry, particularly for targeting dopamine receptors.

29. (R)-(+)-[2,3-Dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-naphthalenyl)methanone Mesylate (Win 55,212-2)* Compound Description: Win 55,212-2 is a synthetic cannabinoid agonist that acts primarily on the CB1 cannabinoid receptor. []* Relevance: While structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, Win 55,212-2's therapeutic exploration in neuroprotection highlights the importance of investigating diverse pharmacological targets within the central nervous system.

30. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide Hydrochloride (SR141716A)* Compound Description: SR141716A is a potent and selective CB1 receptor antagonist widely employed in research to investigate the role of CB1 receptors in various physiological and pathological processes. []* Relevance: Although structurally distinct from (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, SR141716A highlights the presence of a substituted piperidine ring within a compound that targets the central nervous system.

31. 1-Cyclopropyl-6-fluoro-7-{4-[2-fluoro-4-((R)-5-hydroxymethyl-2-oxo-oxazolidin-3-yl)phenoxymethyl]-4-hydroxy-piperidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid* Compound Description: This compound represents a quinolone derivative characterized by a substituted oxazolidinone ring linked to the core structure through a piperidine spacer. []* Relevance: This compound shares the 6-fluoroquinoline core and the cyclopropyl group with (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone. Additionally, both compounds contain a substituted piperidine ring, although the specific substitutions differ. This structural similarity, along with the presence of a fluorine atom on the phenoxymethyl linker in this compound, suggests that modifications to the target compound, particularly by introducing fluorine-containing substituents on the benzylamino group, could be explored to investigate potential changes in biological activity or physicochemical properties.

32. 1-Cyclopropyl-6-fluoro-7-{4-[2-fluoro-4-((R)-5-hydroxymethyl-2-oxo-oxazolidin-3-yl)phenoxymethyl]piperidine-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid* Compound Description: This compound is another quinolone derivative with an oxazolidinone ring attached via a piperidine linker. The difference from the previous compound lies in the absence of a hydroxyl group on the piperidine ring. []* Relevance: This compound shares the 6-fluoroquinoline core, the cyclopropyl group, and a substituted piperidine ring with (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone. The subtle variation in the piperidine substitution, compared to the previous compound, emphasizes how even minor structural changes can potentially impact the pharmacological activity or physicochemical properties of closely related analogs.

1-Cyclopropyl-6-fluoro-7-{4-[2-fluoro-4-((R)-5-hydroxymethyl-2-oxo-oxazolidin-3-yl)phenoxymethyl]-4-hydroxy-piperidin-1-yl}-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid

  • Compound Description: This compound is a naphthyridine derivative containing an oxazolidinone ring linked through a piperidine spacer. This compound exhibits structural similarities to the previous two quinolone derivatives, suggesting a potential focus on antibacterial activity. []

34. 7-(4-{4-[(R)-5-((S)-2-Aminopropionyloxymethyl)-2-oxo-oxazolidin-3-yl]-2-fluorophenoxymethyl}-4-hydroxypiperidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid* Compound Description: This compound is a quinolone derivative characterized by an oxazolidinone ring substituted with an aminopropionyloxymethyl group at the 5-position, connected to the main scaffold through a piperidine linker. []* Relevance: This compound shares structural similarities with previously mentioned quinolone derivatives, highlighting the recurring use of an oxazolidinone ring linked via a piperidine spacer in medicinal chemistry. This recurring motif suggests a potential focus on antibacterial activity or related pharmacological targets. The presence of a fluorine atom on the phenoxymethyl linker and the substituted piperidine ring further emphasizes the potential for exploring similar modifications in the target compound to investigate their impact on biological activity or physicochemical properties.

35. 1-Cyclopropyl-6-fluoro-7-{4-[2-fluoro-4-((R)-2-oxo-5-phosphonooxymethyloxazolidin-3-yl)-phenoxymethyl]-piperidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid* Compound Description: This compound is another quinolone derivative containing an oxazolidinone ring linked through a piperidine spacer. Notably, this compound incorporates a phosphonooxymethyl group at the 5-position of the oxazolidinone ring, distinguishing it from other related compounds in the series. []* Relevance: This compound shares the 6-fluoroquinoline core, the cyclopropyl group, and a substituted piperidine ring with (6-fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone. The incorporation of a phosphonooxymethyl group suggests potential for modifying the target compound with phosphate-containing moieties, which could influence its interactions with biological targets or its pharmacokinetic properties.

3-[4-Chloro-2-hydroxy-3-(4-methylpiperazin-1-sulfonyl)phenylamino]-4-phenylamino-cyclobut-3-en-1,2-dione and its Analogues

  • Compound Description: This entry represents a series of cyclobutenedione derivatives that act as receptor antagonists. These compounds are characterized by a central cyclobutenedione ring with various substitutions. The core structure consists of a 3-(substituted-phenylamino)-4-(substituted-amino)cyclobut-3-en-1,2-dione scaffold, where the substitutions on the phenyl rings and the amino group can vary. []

N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

  • Compound Description: This compound is a cyclopropane dicarboxamide derivative that exhibits an inhibitory effect on combined kinases. It has potential applications in treating tumors, particularly in combination with other antitumor agents. []
  • Compound Description: This entry refers to a diverse group of benzimidazole derivatives that have been investigated for their antimicrobial and antifungal activities. []

Properties

CAS Number

1797253-20-3

Product Name

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

IUPAC Name

[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone

Molecular Formula

C23H24FN3O2

Molecular Weight

393.462

InChI

InChI=1S/C23H24FN3O2/c1-29-21-8-4-3-7-16(21)14-26-22-18-13-17(24)9-10-20(18)25-15-19(22)23(28)27-11-5-2-6-12-27/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,25,26)

InChI Key

DKPNKMPSVPPFMQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.